molecular formula C16H15N B8621960 N-(3,5-Dimethylphenyl)indole

N-(3,5-Dimethylphenyl)indole

Cat. No. B8621960
M. Wt: 221.30 g/mol
InChI Key: RDYNERNMPKBLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)indole is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-Dimethylphenyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-Dimethylphenyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)indole

InChI

InChI=1S/C16H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)17/h3-11H,1-2H3

InChI Key

RDYNERNMPKBLAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=CC=CC=C32)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

CuI (10 mg, 0.05 mmol), N,N-diethylsalicylamide (10 mg, 0.05 mmol), indole (176 mg, 1.5 mmol) and K3PO4 (425 mg, 2.0 mmol) were put into a screw-capped test tube with a Teflon-lined septum. The tube was then evacuated and backfilled with argon (3 cycles). 5-Bromo-m-xylene (136 μL, 1.0 mmol) was added by a syringe. The reaction mixture was stirred at 100° C. for 20 h. The reaction mixture was allowed to reach room temperature. Ethyl acetate (˜2 mL), water (˜10 mL), ammonium hydroxide (˜0.5 mL) and dodecane (227 μL) were added. The organic phase was analyzed by GC or GC-MS. The reaction mixture was further extracted by ethyl acetate (4×10 mL). The combined organic phases were washed with brine and dried over Na2SO4. Solvent was removed in vacuo and the yellow residue was purified by column chromatography on silica gel using hexane/ethyl acetate (10:1) as eluent to afford the desired product as a brown solid (196 mg, 89% yield).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
136 μL
Type
reactant
Reaction Step Two
Quantity
176 mg
Type
reactant
Reaction Step Three
Name
Quantity
425 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
89%

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